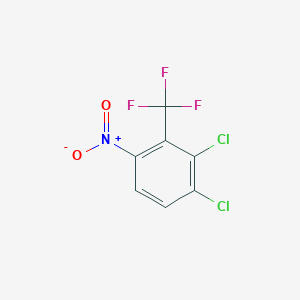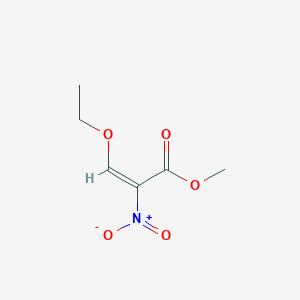
(E)-Methyl 3-ethoxy-2-nitroacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula C₆H₉NO₄ It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO₂) and an ester group (-COOCH₃) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Methyl 3-ethoxy-2-nitroacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl nitroacetate with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the nitroalkene product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-ethoxy-2-nitroacrylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Addition: The double bond in the nitroalkene can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Addition: Electrophiles like bromine or nucleophiles like thiols.
Major Products Formed
Reduction: Methyl 3-ethoxy-2-aminoacrylate.
Substitution: Corresponding amides or esters.
Addition: Halogenated or thiolated derivatives.
Scientific Research Applications
(E)-Methyl 3-ethoxy-2-nitroacrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industrial Applications: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-ethoxy-2-nitroacrylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-ethoxyacrylate: Lacks the nitro group, making it less reactive in redox reactions.
Ethyl 2-nitroacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-nitropropionate: Contains a nitro group but differs in the position and type of ester group.
Uniqueness
(E)-Methyl 3-ethoxy-2-nitroacrylate is unique due to the combination of its nitro and ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H9NO5 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
methyl (E)-3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C6H9NO5/c1-3-12-4-5(7(9)10)6(8)11-2/h4H,3H2,1-2H3/b5-4+ |
InChI Key |
CLVDISHFCPMLTI-SNAWJCMRSA-N |
Isomeric SMILES |
CCO/C=C(\C(=O)OC)/[N+](=O)[O-] |
Canonical SMILES |
CCOC=C(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)

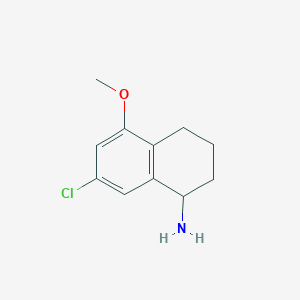
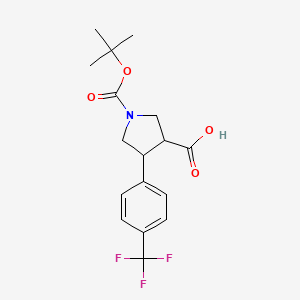
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)

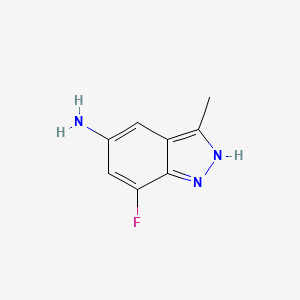

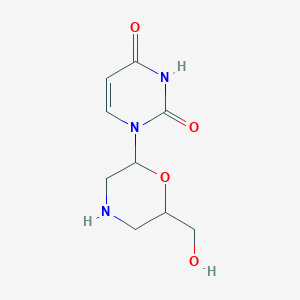
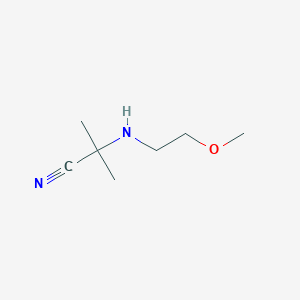
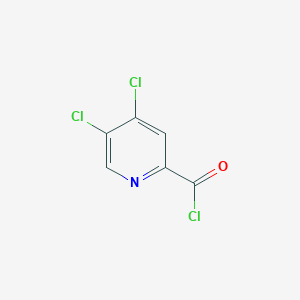
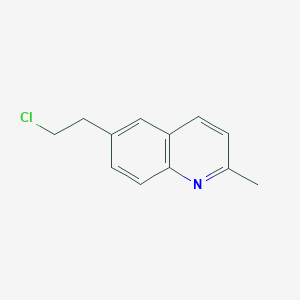
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
